CDI Recurrence Reduction: Meta-Analysis of Fidaxomicin versus Vancomycin Across 3944 Patients
In a systematic review and meta-analysis of 14 studies (6 randomized controlled trials and 8 observational studies) encompassing 3944 adult CDI patients (32% fidaxomicin, 68% vancomycin), fidaxomicin treatment was associated with significantly lower recurrence rates [1]. The recurrence rate was 16.1% for fidaxomicin versus 25.4% for vancomycin. The risk ratio for recurrence with fidaxomicin compared to vancomycin was 0.69 (95% CI: 0.52–0.91, I² = 62%), representing a 31% reduction in recurrence risk. This benefit was consistent across subgroups including initial CDI, first recurrent CDI, non-severe and severe CDI, and both inpatient and outpatient settings.
| Evidence Dimension | CDI recurrence rate post-treatment |
|---|---|
| Target Compound Data | 16.1% recurrence (fidaxomicin) |
| Comparator Or Baseline | 25.4% recurrence (vancomycin) |
| Quantified Difference | Risk ratio 0.69 (95% CI: 0.52–0.91); 31% relative risk reduction; absolute difference 9.3 percentage points |
| Conditions | Meta-analysis of 6 RCTs and 8 observational studies; N=3944 adult CDI patients; random-effects model |
Why This Matters
Reduced recurrence directly impacts institutional readmission rates and total cost of care, making recurrence reduction the primary procurement differentiation metric for CDI therapeutics.
- [1] Liao JX, et al. Path of least recurrence: A systematic review and meta-analysis of fidaxomicin versus vancomycin for Clostridioides difficile infection. Pharmacotherapy. 2022;42(11):810-827. View Source
